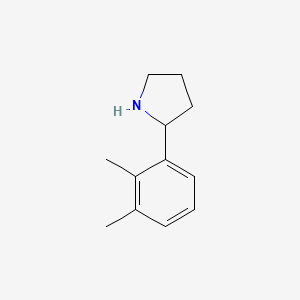
2-(2,3-Dimethylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dimethylphenyl)pyrrolidine is a chemical compound with the molecular formula C12H17N . It is a derivative of pyrrolidine, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of 2-(2,3-Dimethylphenyl)pyrrolidine consists of a pyrrolidine ring attached to a 2,3-dimethylphenyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms .Physical And Chemical Properties Analysis
2-(2,3-Dimethylphenyl)pyrrolidine is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Overview of Pyrrolidine in Drug Discovery
Pyrrolidine, a saturated five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop treatments for various human diseases. Its significance stems from its ability to efficiently explore pharmacophore space due to sp^3 hybridization, contribute to stereochemistry, and offer increased three-dimensional coverage through "pseudorotation". This review highlights bioactive molecules featuring the pyrrolidine ring and its derivatives, including their synthesis, biological activity, and structure-activity relationships. The pyrrolidine scaffold's stereochemistry plays a crucial role in the biological profile of drug candidates, underscoring the importance of stereoisomerism and substituent orientation in medicinal chemistry (Li Petri et al., 2021).
Pyrrolidine and Pyrimidine Derivatives
The pyranopyrimidine core, a key precursor for the pharmaceutical industry, demonstrates broad synthetic applications and bioavailability. This review covers synthetic pathways and applications of pyranopyrimidine scaffolds, focusing on the use of hybrid catalysts for synthesis. It highlights the development of lead molecules utilizing diverse catalytic applications, signifying the scaffold's wide range of applicability in medicinal chemistry (Parmar et al., 2023).
Pyrrolidine-Based MMP Inhibitors
Matrix metalloproteinases (MMPs) are crucial for various physiological and pathological processes. Pyrrolidine-based MMP inhibitors have shown promise, with several compounds exhibiting low nanomolar activity for specific MMP subclasses. This review emphasizes the pyrrolidine ring as an excellent scaffold for designing MMP inhibitors, highlighting the structure, activity, and selectivity profiles of these compounds (Cheng et al., 2008).
Pyridine Derivatives in Medicinal Chemistry
Pyridine and its derivatives are crucial in medicinal chemistry, offering a variety of biological activities and clinical applications. This review summarizes the medicinal and non-medicinal uses of pyridine derivatives, underlining their significant role in modern medicinal applications (Altaf et al., 2015).
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives, which include 2-(2,3-dimethylphenyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to exhibit a broad range of pharmacological activities .
Action Environment
It is known that the selectivity of pyrrolidine derivatives can be easily tuned by using a specific oxidant and additive .
Safety and Hazards
The safety information for 2-(2,3-Dimethylphenyl)pyrrolidine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Eigenschaften
IUPAC Name |
2-(2,3-dimethylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-3-6-11(10(9)2)12-7-4-8-13-12/h3,5-6,12-13H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTROIDATJNSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

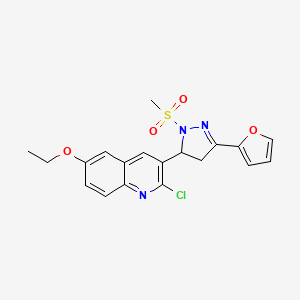
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2613026.png)
![1-(Azepan-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2613027.png)

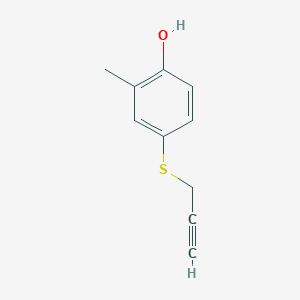
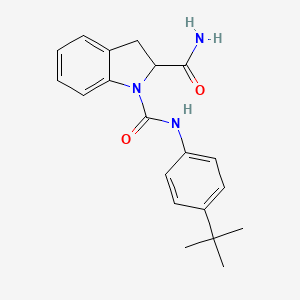
![Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2613031.png)



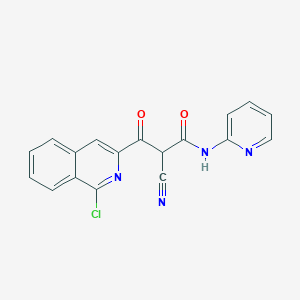
![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2613040.png)
![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613043.png)
![4-methoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2613045.png)